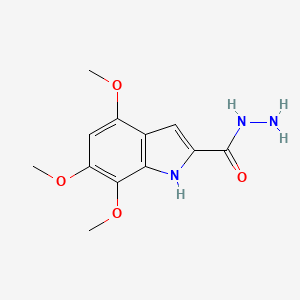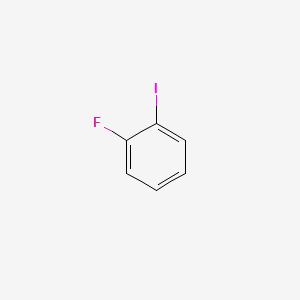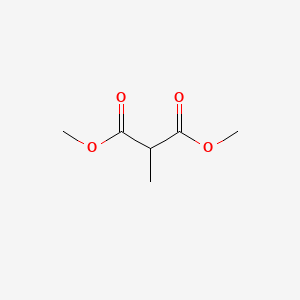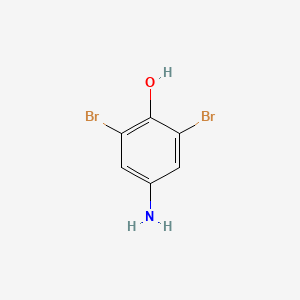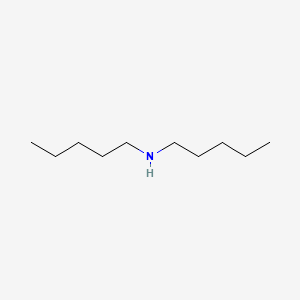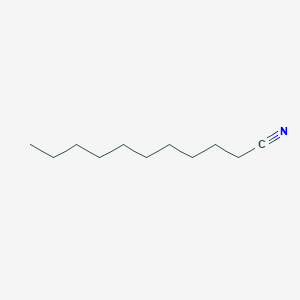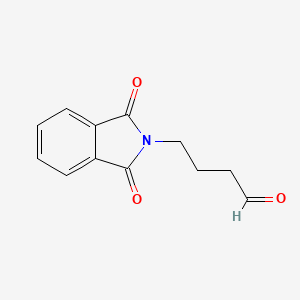
4-(1,3-Dioxoisoindolin-2-yl)butanal
Übersicht
Beschreibung
4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as 4-DIB, is a dioxoisoindolin-2-ylbutanal, a type of aldehyde with a molecular formula of C7H8O2. It is a colorless liquid with a slightly sweet odor. 4-DIB is a useful synthetic intermediate in organic synthesis and has been employed in the preparation of a variety of compounds such as pharmaceuticals, dyes, and fragrances. 4-DIB is also used as a reagent for the preparation of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Antiepileptikum und antivirales Mittel
Verbindungen, die von 4-(1,3-Dioxoisoindolin-2-yl)butanal abgeleitet sind, sollen antikonvulsive und antivirale Eigenschaften aufweisen. Dies deutet auf einen möglichen Einsatz bei der Behandlung von Erkrankungen wie Epilepsie und Virusinfektionen hin .
Antioxidative Eigenschaften
Diese Verbindungen können auch als Antioxidantien wirken und helfen, oxidationsbedingte Erkrankungen wie Krebs, entzündliche Erkrankungen, Herz-Kreislauf-Erkrankungen, Immunsuppression und neurodegenerative Erkrankungen zu verhindern .
Pharmakologische Bewertung
Neue Derivate der γ-Aminobuttersäure (GABA), die aus this compound gewonnen werden, wurden synthetisiert und auf ihr pharmakologisches Potenzial hin untersucht. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Therapeutika hin .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported as anticonvulsant and antiviral agents , suggesting that they may interact with targets involved in these biological processes.
Mode of Action
Given its reported anticonvulsant and antiviral activities , it may interact with its targets to modulate their function, thereby altering cellular processes related to these conditions.
Biochemical Pathways
Based on its reported biological activities , it may influence pathways related to viral replication or neuronal signaling.
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may exert effects at the molecular and cellular levels that mitigate these conditions .
Biochemische Analyse
Biochemical Properties
4-(1,3-Dioxoisoindolin-2-YL)butanal plays a significant role in biochemical reactions, particularly in the synthesis of γ-aminobutyric acid (GABA) derivatives. It interacts with enzymes such as DCC (dicyclohexylcarbodiimide) to form amide bonds with various substituted amines . These interactions are crucial for the synthesis of new GABA analogs, which have shown potential as anticonvulsant agents .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as a precursor in the synthesis of GABA derivatives . These derivatives can modulate neurotransmission and have been shown to exhibit anticonvulsant activity in different seizure models . The compound’s impact on cellular metabolism is also significant, as it can alter the levels of key metabolites involved in neurotransmission.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to form GABA derivatives. It binds to enzymes such as DCC to facilitate the formation of amide bonds . This interaction is essential for the synthesis of compounds that can modulate neurotransmission and exhibit anticonvulsant activity. Additionally, this compound can influence gene expression by acting as a precursor in the synthesis of bioactive compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at -20°C . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising anticonvulsant activity, particularly in the subcutaneous pentylenetetrazole (scPTZ) seizure model . At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of GABA derivatives. It interacts with enzymes such as DCC to form amide bonds with substituted amines . These interactions are crucial for the production of bioactive compounds that can modulate neurotransmission and exhibit anticonvulsant activity. The compound’s role in these metabolic pathways underscores its potential as a precursor in the synthesis of therapeutic agents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and synthesizing bioactive compounds.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXADABRNBNSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189537 | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3598-60-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(3-formylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

